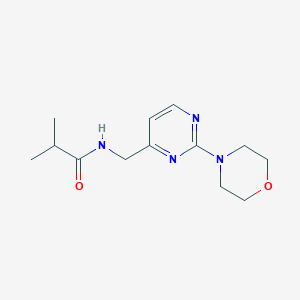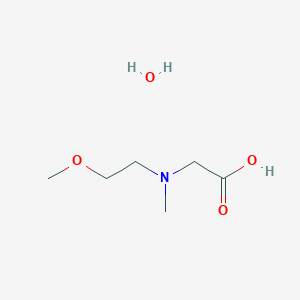![molecular formula C22H16ClN3OS B2548565 4-Benzyl-N-[5-(2-Chlorphenyl)-1,3,4-thiadiazol-2-yl]benzamid CAS No. 392241-57-5](/img/structure/B2548565.png)
4-Benzyl-N-[5-(2-Chlorphenyl)-1,3,4-thiadiazol-2-yl]benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H16ClN3OS and its molecular weight is 405.9. The purity is usually 95%.
BenchChem offers high-quality 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Benzamiden
Benzamide, einschließlich 4-Benzyl-N-[5-(2-Chlorphenyl)-1,3,4-thiadiazol-2-yl]benzamid, können durch direkte Kondensation von Carbonsäuren und Aminen unter Ultraschallbestrahlung synthetisiert werden . Diese Methode ist aufgrund der Verwendung eines überlegenen und wiedergewinnbaren Katalysators, kurzer Reaktionszeiten, eines einfachen Verfahrens, einer hohen Ausbeute und eines umweltfreundlichen Prozesses vorteilhaft .
Pharmazeutische Anwendungen
Benzamide werden in der pharmazeutischen Industrie weit verbreitet eingesetzt. Sie befinden sich in den Strukturen potenzieller Arzneimittelverbindungen wie Loperamid (Antidiarrhoikum), Paracetamol (Analgetikum), Lidocain (Lokalanästhetikum), Atorvastatin (Cholesterinsenker), Lisinopril (Inhibitor des Angiotensin-Converting-Enzyms), Valsartan (Blockade von Angiotensin-II-Rezeptoren), Sorafenib und Diltiazem (Kalziumkanalblocker, die bei der Behandlung von Angina pectoris und Bluthochdruck eingesetzt werden) sowie Lipitor und Vyvanse, die zur Behandlung von Krebs, Hypercholesterinämie bzw. juveniler Hyperaktivität weit verbreitet sind .
Industrielle Anwendungen
Benzamide werden auch in Industrien wie Papier, Kunststoff und Gummi eingesetzt . Sie werden als Zwischenprodukt bei der Synthese von Therapeutika eingesetzt .
Biologische Aktivitäten von Indolderivaten
Indolderivate, zu denen auch Benzamide gehören, besitzen verschiedene biologische Aktivitäten, wie z. B. antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalaria-, anticholinesterase-Aktivitäten usw .
Hemmung der Tyrosinase-Aktivität
N-Benzylbenzamid, eine mit this compound verwandte Verbindung, wurde als Hemmstoff der Tyrosinase-Aktivität gefunden . Tyrosinase ist ein Enzym, das an der Produktion von Melanin beteiligt ist, einem Pigment, das unserer Haut, unseren Haaren und unseren Augen Farbe verleiht.
Antioxidative Aktivitäten
Benzamide, einschließlich this compound, können antioxidative Aktivitäten aufweisen . Antioxidantien sind Stoffe, die Zellschäden durch freie Radikale, instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Einflüsse produziert, verhindern oder verlangsamen können.
Eigenschaften
IUPAC Name |
4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-19-9-5-4-8-18(19)21-25-26-22(28-21)24-20(27)17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKQIPIBFJLOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-CHLOROPHENYL)METHYL]-4-(1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE](/img/structure/B2548486.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2548495.png)
![5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2548497.png)



![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)

![1,5-bis(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2548504.png)

